molecular formula C13H14N2O3S B6368922 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261974-13-3

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6368922
CAS No.: 1261974-13-3
M. Wt: 278.33 g/mol
InChI Key: KBJXLQOIXQZPTA-UHFFFAOYSA-N
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Description

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyridine ring substituted with a hydroxyl group at the 2-position and a 3-(N,N-dimethylsulfamoyl)phenyl group. The presence of both the hydroxyl and sulfonamide groups contributes to its reactivity and potential utility in synthetic chemistry and medicinal applications.

Properties

IUPAC Name

N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-13(16)14-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJXLQOIXQZPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced via selective hydroxylation reactions.

    Attachment of the 3-(N,N-Dimethylsulfamoyl)phenyl Group: This step involves the sulfonamide formation reaction, where a phenyl group is substituted with a dimethylsulfamoyl group using reagents like dimethylsulfamoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 2-pyridone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 3-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • Phenylboronic acid

Comparison: 6-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and sulfonamide groups, which confer distinct reactivity and binding properties. Compared to similar compounds like phenylboronic acids, it offers additional functional groups that can participate in a wider range of chemical reactions and biological interactions.

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